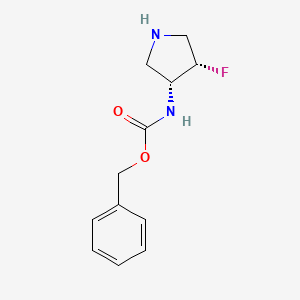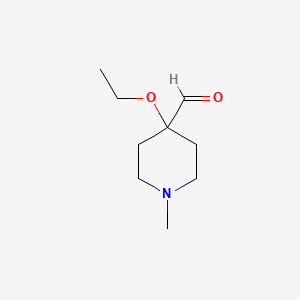
(1-methyl-1H-pyrrol-2-yl)carbonylphosphoramidic dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-pyrrol-2-yl)carbonylphosphoramidic dichloride typically involves the reaction of 1-methyl-1H-pyrrole-2-carboxylic acid with phosphoryl chloride (POCl3) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The reaction mixture is then heated to reflux, and the product is isolated by distillation or crystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
(1-methyl-1H-pyrrol-2-yl)carbonylphosphoramidic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, chloroform
Catalysts: Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3)
Conditions: Reflux, inert atmosphere
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can be phosphoramidates, phosphorothioates, or phosphorates.
Hydrolysis Products: Phosphoramidic acid derivatives.
Applications De Recherche Scientifique
(1-methyl-1H-pyrrol-2-yl)carbonylphosphoramidic dichloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Biology: Employed in the modification of biomolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1-methyl-1H-pyrrol-2-yl)carbonylphosphoramidic dichloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The chlorine atoms in the compound are highly reactive and can be displaced by nucleophiles, leading to the formation of stable phosphoramidic derivatives. These derivatives can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-methyl-1H-pyrrol-2-yl)carbonylphosphonic dichloride
- (1-methyl-1H-pyrrol-2-yl)carbonylphosphorothioic dichloride
- (1-methyl-1H-pyrrol-2-yl)carbonylphosphorodithioic dichloride
Uniqueness
(1-methyl-1H-pyrrol-2-yl)carbonylphosphoramidic dichloride is unique due to its specific reactivity and the stability of its phosphoramidic derivatives. Compared to similar compounds, it offers a broader range of applications in both research and industrial settings .
Propriétés
Formule moléculaire |
C6H7Cl2N2O2P |
|---|---|
Poids moléculaire |
241.01 g/mol |
Nom IUPAC |
N-dichlorophosphoryl-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C6H7Cl2N2O2P/c1-10-4-2-3-5(10)6(11)9-13(7,8)12/h2-4H,1H3,(H,9,11,12) |
Clé InChI |
WCWRDCLEQQQPTI-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC=C1C(=O)NP(=O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Amino-9-hydroxy-6,8-diazaspiro[3.5]nona-6,8-dien-5-one](/img/structure/B13059100.png)



![tert-Butyl 2-(bromomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B13059113.png)


![5-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13059130.png)
![(Z)-{1-[3-(morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino acetate](/img/structure/B13059147.png)

![Racemic-(1S,3S,4R,6S)-2-(Tert-Butoxycarbonyl)-6-Hydroxy-2-Azabicyclo[2.2.1]Heptane-3-CarboxylicAcid](/img/structure/B13059160.png)



